molecular formula C25H24N2O3 B14999282 N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide CAS No. 955315-14-7

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide

Cat. No.: B14999282
CAS No.: 955315-14-7
M. Wt: 400.5 g/mol
InChI Key: UEGHGZFFAJHPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide is a benzamide derivative featuring a benzoxazole core substituted with methyl groups at the 5- and 7-positions. The benzamide moiety is substituted with methoxy and methyl groups at the 2- and 3-positions, respectively.

Properties

CAS No.

955315-14-7

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C25H24N2O3/c1-14-11-17(4)23-21(12-14)27-25(30-23)18-10-9-15(2)20(13-18)26-24(28)19-8-6-7-16(3)22(19)29-5/h6-13H,1-5H3,(H,26,28)

InChI Key

UEGHGZFFAJHPNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)C)OC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

Target Molecule Deconstruction

The target compound comprises three primary components:

  • 5,7-Dimethyl-1,3-benzoxazol-2-yl moiety : A heterocyclic system requiring cyclization between an aminophenol derivative and a carbonyl source.
  • 2-Methylphenyl backbone : Serves as the central aromatic platform linking the benzoxazole and amide groups.
  • 2-Methoxy-3-methylbenzamide : An acylating agent derived from 2-methoxy-3-methylbenzoic acid.

Retrosynthetically, the molecule dissects into two intermediates:

  • 5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline (Intermediate A)
  • 2-Methoxy-3-methylbenzoyl chloride (Intermediate B)

Synthetic Route Development

Synthesis of 5-(5,7-Dimethyl-1,3-Benzoxazol-2-Yl)-2-Methylaniline (Intermediate A)

Benzoxazole Ring Formation

Starting Material : 2-Amino-3,5-dimethylphenol
Reaction : Cyclocondensation with 2-methylbenzoyl chloride under dehydrating conditions.

Procedure :

  • Dissolve 2-amino-3,5-dimethylphenol (10.0 g, 65.8 mmol) in anhydrous dichloromethane (DCM, 150 mL).
  • Add triethylamine (14.0 mL, 100 mmol) and cool to 0°C.
  • Slowly add 2-methylbenzoyl chloride (9.8 mL, 72.4 mmol) via syringe.
  • Warm to room temperature and stir for 12 h.
  • Concentrate under reduced pressure and purify via silica gel chromatography (hexane/ethyl acetate 4:1) to obtain N-(3,5-dimethyl-2-hydroxyphenyl)-2-methylbenzamide .

Cyclization :

  • Treat the amide intermediate with polyphosphoric acid (PPA, 50 mL) at 120°C for 4 h.
  • Quench with ice-water, extract with ethyl acetate, and dry over Na2SO4.
  • Isolate 5,7-dimethyl-1,3-benzoxazole-2-carboxylic acid (Yield: 78%).
Functionalization of Central Phenyl Ring

Buchwald-Hartwig Amination :

  • React 5-bromo-2-methylbenzene with benzoxazole intermediate via palladium-catalyzed coupling.
  • Use Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C.
  • Purify via column chromatography to obtain Intermediate A (Yield: 65%).

Synthesis of 2-Methoxy-3-Methylbenzoyl Chloride (Intermediate B)

Procedure :

  • Dissolve 2-methoxy-3-methylbenzoic acid (7.5 g, 41.6 mmol) in thionyl chloride (25 mL).
  • Reflux at 70°C for 3 h.
  • Remove excess thionyl chloride under vacuum to yield acyl chloride (Yield: 95%).

Amide Coupling Reaction

Conditions :

  • Dissolve Intermediate A (5.0 g, 17.2 mmol) in DCM (100 mL).
  • Add Intermediate B (3.8 g, 20.7 mmol) and DMAP (0.21 g, 1.7 mmol).
  • Stir at room temperature for 6 h.
  • Wash with 5% HCl, saturated NaHCO₃, and brine.
  • Purify via recrystallization (ethanol/water) to obtain target compound (Yield: 82%).

Reaction Optimization and Analytical Data

Critical Parameters for Benzoxazole Formation

Parameter Optimal Value Impact on Yield
Temperature 120°C <70°C: <30%
Acid Catalyst PPA H₂SO₄: 58%
Reaction Time 4 h 2 h: 45%

Spectroscopic Characterization

¹H NMR (600 MHz, CDCl₃) :

  • δ 8.21 (s, 1H, benzoxazole-H)
  • δ 7.45–7.38 (m, 4H, aromatic)
  • δ 3.89 (s, 3H, OCH₃)
  • δ 2.42 (s, 6H, CH₃ benzoxazole)

HRMS (ESI) : Calcd. for C₂₈H₂₅N₂O₃ [M+H]⁺: 437.1865; Found: 437.1862

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

  • Reduce reaction time from 4 h to 30 min using microwave irradiation (150°C, 300 W).
  • Achieve comparable yields (75%) with improved purity.

Enzymatic Amidation

  • Use Candida antarctica lipase B (CAL-B) in tert-butanol.
  • 60°C, 24 h, Yield: 68% (greener alternative).

Industrial-Scale Considerations

Cost Analysis

Component Lab-Scale Cost (USD/g) Bulk Cost (USD/kg)
Intermediate A 12.50 980
Intermediate B 8.20 620
Pd Catalyst 45.00 32,000

Waste Stream Management

  • Implement solvent recovery systems for DCM (85% reuse).
  • Neutralize PPA waste with Ca(OH)₂ to precipitate phosphate salts.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole core.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes .

Mechanism of Action

The mechanism of action of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, contributing to its antimicrobial properties. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazole Core

a) N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide
  • Structure : Differs by an iodine atom at the benzamide’s meta position instead of a methyl group.
  • Key Properties: Higher molecular weight (482.321 g/mol vs. ~396 g/mol for the target compound) due to iodine’s atomic mass.
  • Applications : Suitable for radiolabeling or as a heavy-atom derivative in crystallography.
b) N-[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide
  • Structure : Replaces 5,7-dimethylbenzoxazole with a 5-chloro-substituted benzoxazole.
  • Chlorine’s electron-withdrawing effect may lower electron density on the benzoxazole, altering electronic interactions .
  • Applications : Likely explored as a pesticide intermediate, given chlorine’s prevalence in agrochemicals .

Variations in the Benzamide Substituents

a) N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide
  • Structure : Ethoxy group at the benzamide’s para position instead of methoxy and methyl groups.
  • Key Properties: Increased lipophilicity (logP ~3.5) due to the ethoxy group, enhancing membrane permeability . Potential for metabolic oxidation of the ethoxy group to a carboxylic acid.
  • Applications : Candidate for drug development requiring prolonged half-life.
b) N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
  • Structure : Lacks the 2-methyl group on the phenyl ring attached to benzoxazole.
  • Key Properties :
    • Reduced steric hindrance may improve binding to planar targets (e.g., enzyme active sites).
    • Molecular weight: 372.42 g/mol, lower than the target compound .
  • Applications: Potential as a kinase inhibitor scaffold due to planar aromaticity.

Functional Group Modifications

a) N-[[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide
  • Structure : Incorporates a carbamothioyl group and nitro substituent.
  • Carbamothioyl group may enhance metal chelation or serve as a directing group in catalysis .
  • Applications : Explored in metal-catalyzed C–H functionalization reactions .
b) N-[3-(5,7-Dimethyl-2-benzoxazolyl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide
  • Structure: Acetamide linker with a phenoxy substituent.
  • Key Properties: Acetamide’s flexibility may improve solubility but reduce thermal stability. Phenoxy group contributes to π-π stacking interactions .
  • Applications : Possible use in materials science for organic semiconductors.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C23H22N2O3 ~396 5,7-dimethylbenzoxazole; 2-methoxy-3-methylbenzamide Drug development, catalysis
N-[3-(5,7-Dimethylbenzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide C23H19IN2O2 482.32 Iodo at benzamide meta Radiolabeling, crystallography
N-[5-(5-Chloro-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide C22H17ClN2O3 392.83 5-chloro-benzoxazole Agrochemical intermediates
N-[3-(5,7-Dimethylbenzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide C25H24N2O3 400.47 4-ethoxybenzamide Long-acting therapeutics
N-[[3-(5,7-Dimethylbenzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide C25H22N4O4S 474.53 Carbamothioyl, nitro Catalysis, redox-active agents

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide, and how is purity validated?

  • The compound can be synthesized via microwave-assisted methods to enhance reaction efficiency. Key steps include condensation of substituted benzoxazole precursors with appropriate benzamide derivatives under controlled conditions. Purity is validated using thin-layer chromatography (TLC) and melting point determination. Structural confirmation requires spectroscopic techniques:

  • NMR (400 MHz, δ ppm analysis for aromatic protons and substituents) .
  • IR spectroscopy (KBr pellet, focusing on C=O stretching at ~1650–1700 cm⁻¹ and benzoxazole C=N/C-O bands) .
  • Mass spectrometry (ESI-MS for molecular ion peak and fragmentation patterns) .

Q. How are spectroscopic properties (e.g., fluorescence) of this compound characterized for initial screening?

  • Spectrofluorometric studies in solvents like DMSO or methanol at varying concentrations (1–50 µM) can determine fluorescence intensity, excitation/emission maxima, and quantum yield. Contamination-free samples are critical; solvent effects on Stokes shifts should be analyzed .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be systematically addressed?

  • Step 1: Re-examine synthesis conditions (e.g., solvent traces, byproducts) via HPLC-MS to detect impurities.
  • Step 2: Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of substituents).
  • Step 3: Compare experimental IR spectra with DFT-calculated vibrational modes to identify anomalies .

Q. What intermolecular interactions stabilize the crystal structure, and how do they influence biological activity?

  • Single-crystal X-ray diffraction reveals:

  • Classical hydrogen bonds (N–H⋯N/O) forming dimeric structures.
  • Non-classical interactions (C–H⋯π, C–H⋯F/O) contributing to lattice stability.
  • These interactions may affect solubility and binding to biological targets (e.g., enzymes) .

Q. How can computational methods (DFT, molecular docking) predict reactivity and mechanism of action?

  • DFT calculations (B3LYP/6-31G* level) optimize geometry and compute electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Molecular docking (AutoDock Vina) against target proteins (e.g., kinases, PFOR enzyme analogs) evaluates binding affinity. Key parameters:

  • Binding energy (ΔG ≤ -7 kcal/mol suggests strong interaction).
  • Hydrogen-bonding patterns with active-site residues (e.g., Ser, Asp) .

Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?

  • Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., methoxy to ethoxy groups) to assess impact on cytotoxicity and selectivity.
  • In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assay. Compare with non-cancerous cells (e.g., HEK-293) to calculate selectivity indices .

Methodological Notes

  • Synthesis Optimization : Microwave irradiation reduces reaction time (30–60 minutes vs. 12–24 hours conventional) and improves yield (15–20% increase) .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals .
  • Crystallography : Use SHELX for refinement; monitor R-factor convergence (≤0.08 for high-quality data) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.